molecular formula C14H16N2O2 B3064725 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione CAS No. 176519-55-4

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B3064725
CAS No.: 176519-55-4
M. Wt: 244.29 g/mol
InChI Key: BUBCIHWXUMAYRP-UHFFFAOYSA-N
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Description

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. This compound is characterized by the presence of a benzyl group at the 6th position and an isopropyl group at the 5th position on the pyrimidine ring, with two keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with isopropyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In antiviral research, it is believed to inhibit viral replication by targeting key enzymes involved in the viral life cycle, such as reverse transcriptase and integrase . The compound may interact with these enzymes, preventing them from functioning properly and thereby inhibiting the replication of the virus.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-6-isopropylpyrimidine-2,4(1H,3H)-dione: Similar structure but with different positioning of the benzyl and isopropyl groups.

    6-Benzyl-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and isopropyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological targets.

Properties

IUPAC Name

6-benzyl-5-propan-2-yl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)12-11(15-14(18)16-13(12)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBCIHWXUMAYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NC(=O)NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441797
Record name 6-Benzyl-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176519-55-4
Record name 6-Benzyl-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of compound of Example 12 are brought to reflux for 16 hours in a mixture of 200 ml of ethanol, 50 ml of water and 50 ml of sulphuric acid. At the end of the reaction, the ethanol is distilled off under atmospheric pressure, 100 ml of water are added and then the pH of the medium is brought to 2/3 by running in 30% sodium hydroxide solution. The precipitate obtained is filtered off, washed with water and washed with acetone in order to lead, after drying, to 30.6 g of 5-(1-methylethyl)-6-(phenylmethyl)pyrimidine-2,4-(1H,3H) -dione.
Name
compound
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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